Differential Linker Length and Molecular Weight: Precision Spacing vs. PEG2 and PEG3 Analogs
N-(Azido-PEG3)-N-Fluorescein-PEG4-acid provides a distinct total PEG chain length and molecular weight compared to its closest analogs. The PEG3 spacer on the azide terminus and PEG4 spacer on the acid terminus (total 7 ethylene glycol units) yield a molecular weight of 855.9 g/mol. This differs from N-(Azido-PEG3)-N-Fluorescein-PEG3-acid (PEG3/PEG3, MW 811.86 g/mol) and N-(Azido-PEG2)-N-Fluorescein-PEG4-acid (PEG2/PEG4, MW 811.86 g/mol). The incremental mass and length differences directly impact the hydrodynamic radius and spatial separation between conjugated moieties, a critical variable in PROTAC linker optimization where even single-unit PEG variations can alter ternary complex stability and degradation efficiency .
| Evidence Dimension | Molecular Weight and PEG Spacer Composition |
|---|---|
| Target Compound Data | 855.91 g/mol; PEG3 spacer on azide side, PEG4 spacer on acid side |
| Comparator Or Baseline | N-(Azido-PEG3)-N-Fluorescein-PEG3-acid: 811.86 g/mol (PEG3/PEG3); N-(Azido-PEG2)-N-Fluorescein-PEG4-acid: 811.86 g/mol (PEG2/PEG4) |
| Quantified Difference | +44.05 g/mol (5.4% increase) relative to both PEG3/PEG3 and PEG2/PEG4 analogs; one additional ethylene glycol unit on the acid side vs. PEG3/PEG3 |
| Conditions | Calculated from molecular formulas: C40H49N5O14S (target) vs. C38H45N5O13S (PEG3/PEG3 analog) vs. C38H45N5O13S (PEG2/PEG4 analog) |
Why This Matters
The specific PEG3/PEG4 configuration may represent an empirically optimized linker length for a particular PROTAC or bioconjugate design, and procurement of the exact compound ensures fidelity to published protocols without requiring re-optimization.
